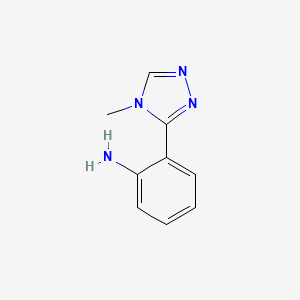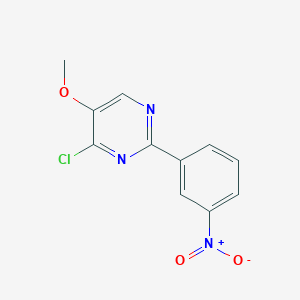
4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine
Descripción general
Descripción
4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine is a chemical compound with the molecular formula C11H8ClN3O3 and a molecular weight of 265.66 . It is a solid substance with a melting point between 131 - 133 degrees Celsius .
Molecular Structure Analysis
The molecular structure of 4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine consists of a pyrimidine ring substituted with a chloro group at the 4th position, a methoxy group at the 5th position, and a nitrophenyl group at the 2nd position .Physical And Chemical Properties Analysis
4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine is a solid substance with a melting point between 131 - 133 degrees Celsius . It has a molecular weight of 265.66 .Aplicaciones Científicas De Investigación
Synthesis in Anticancer Drugs
- 4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine and its derivatives have been highlighted as crucial intermediates in the synthesis of small molecule anticancer drugs. A significant body of research focuses on optimizing the synthesis processes to achieve high yields, confirming the structure of the synthesized compounds through various methods like 1H NMR, and exploring their potential in cancer treatment (Zhang et al., 2019); (Kou et al., 2022).
Antibacterial Applications
- Pyrimidine-2-one derivatives have shown antibacterial activity against various bacterial strains such as Staphylococcus aureus, Bacillus subtillis, Escherichia coli, and Salmonella typhi. The synthesis of these compounds involves the condensation of specific phenylurea and various chalcones (Mistry & Desai, 2005). Furthermore, certain pyrazolone and amino pyrimidine-based derivatives have been developed for potential use as anti-inflammatory, analgesic, and antipyretic agents, highlighting the versatility of the chemical structure in various medicinal applications (Antre et al., 2011).
Studies in Molecular Structure and Crystallography
- Research has delved into the molecular and crystal structures of specific 4-chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine derivatives. Studies have analyzed the hydrogen bonding patterns, crystal packing, and electronic structures of these compounds, providing insights into their chemical behavior and potential applications in various fields, including pharmaceuticals and material science (Trilleras et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
4-chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3/c1-18-9-6-13-11(14-10(9)12)7-3-2-4-8(5-7)15(16)17/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUDCLFRBDFWOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylacetamide](/img/structure/B1416466.png)
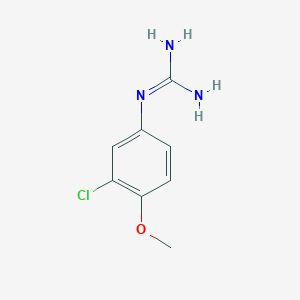
![N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide](/img/structure/B1416469.png)
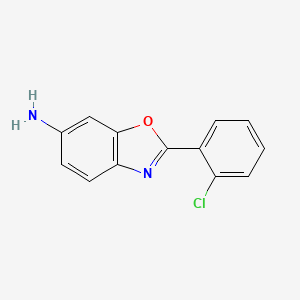
![(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile](/img/structure/B1416474.png)
![Ethyl 3-formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1416475.png)
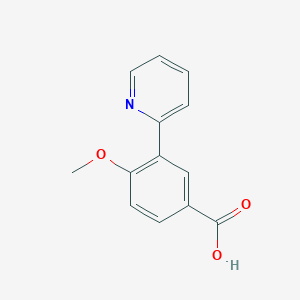
![2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol](/img/structure/B1416477.png)
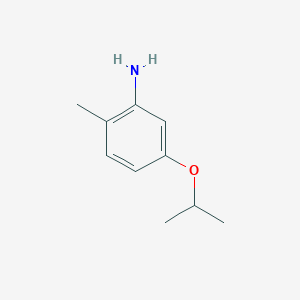
![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid](/img/structure/B1416480.png)
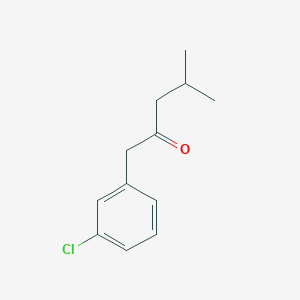
![2-chloro-N-{2-[(morpholin-4-ylsulfonyl)methyl]benzyl}acetamide](/img/structure/B1416483.png)
![9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B1416484.png)
